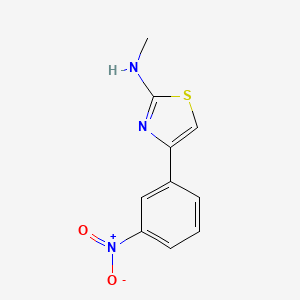

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, mass spectrometry) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, stability, and spectral properties .Aplicaciones Científicas De Investigación

Carcinogen Metabolism and Biomarkers

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine may play a role in the study of carcinogens, particularly in tobacco-related cancer research. Carcinogens and their metabolites, such as nitrosamines, are quantified in human urine to evaluate tobacco exposure and its link to cancer. Nitrosamines, derived from tobacco-specific nitrosamines (TSNAs) like NNK, are critical biomarkers for studying the impact of tobacco on cancer. The specificity and sensitivity of these biomarkers are crucial for evaluating environmental tobacco smoke (ETS) exposure and the metabolic pathways of carcinogens in humans (Hecht, 2002).

Water and Wastewater Treatment

Research on N-Nitrosodimethylamine (NDMA) and its precursors in water highlights the importance of understanding the formation and removal of nitrosamines in water treatment processes. NDMA, a nitrosamine similar in structure to this compound, is a concern due to its carcinogenic potential. Treatment processes, including chloramination and ozonation, can lead to NDMA formation, necessitating strategies for its control and removal to ensure water safety (Sgroi et al., 2018).

Synthetic Chemistry

The compound's structural features make it a candidate for exploring synthetic pathways and reactions in organic chemistry. For instance, reductive amination processes and the selective catalytic reduction of aromatic nitro compounds to aromatic amines are significant for producing key functional groups in pharmaceuticals and materials science. Studies focus on developing efficient, sustainable synthetic methods for amine production, highlighting the relevance of compounds like this compound in facilitating these chemical transformations (Irrgang & Kempe, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJZXVKELFROQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2879077.png)

![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)

![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2879088.png)

![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)

![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)

![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)